methyl (2S)-4-(4-chloro-2-cyclohexylphenoxy)pyrrolidine-2-carboxylate
Overview
Description
Methyl (2S)-4-(4-chloro-2-cyclohexylphenoxy)pyrrolidine-2-carboxylate, also known as MCCP, is an organic compound belonging to the class of pyrrolidine carboxylates. It is a white solid with a low melting point, and is soluble in a variety of organic solvents. MCCP has a wide range of uses in scientific research, including in biochemistry, physiology, and cell biology.
Scientific Research Applications
Molecular Applications
"Methyl (2S)-4-(4-chloro-2-cyclohexylphenoxy)pyrrolidine-2-carboxylate" is a chemical compound that might be involved in various scientific research applications. Compounds like this are often explored in the field of medicinal chemistry for their potential therapeutic properties. Although you've requested to exclude information related to drug use, dosage, and side effects, such compounds are typically subjects of interest for their binding affinities to certain biological targets, their role in biochemical pathways, or their physicochemical properties which might be relevant in material science or as a part of complex chemical reactions.
Chemical Analysis and Synthesis
Research might also focus on the synthesis of this compound, exploring different synthetic routes, optimizing yields, and developing more efficient or environmentally friendly processes. Additionally, studies might investigate the compound's stability, degradation patterns under various conditions, or interactions with other substances, which are crucial for understanding its behavior and potential applications in different fields.
Properties
IUPAC Name |
methyl (2S)-4-(4-chloro-2-cyclohexylphenoxy)pyrrolidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-22-18(21)16-10-14(11-20-16)23-17-8-7-13(19)9-15(17)12-5-3-2-4-6-12/h7-9,12,14,16,20H,2-6,10-11H2,1H3/t14?,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXYLMFBFOYIMB-WMCAAGNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1)OC2=C(C=C(C=C2)Cl)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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